molecular formula C12H16N2O B3115176 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide CAS No. 207922-54-1

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide

Cat. No.: B3115176
CAS No.: 207922-54-1
M. Wt: 204.27 g/mol
InChI Key: DUSUDDSKKLCVMN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide is an organic compound that features a propionamide group attached to a vinylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide typically involves the reaction of 5-vinyl-2-pyridine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Piperidine derivatives.

    Substitution: Amide derivatives with various substituents.

Scientific Research Applications

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide involves its interaction with specific molecular targets. The vinyl group can participate in polymerization reactions, while the pyridine moiety can act as a ligand for metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(5-ethylpyridin-2-yl)-propionamide
  • 2,2-Dimethyl-N-(5-propylpyridin-2-yl)-propionamide
  • 2,2-Dimethyl-N-(5-butylpyridin-2-yl)-propionamide

Uniqueness

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. This sets it apart from similar compounds that lack the vinyl functionality.

Properties

IUPAC Name

N-(5-ethenylpyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-5-9-6-7-10(13-8-9)14-11(15)12(2,3)4/h5-8H,1H2,2-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSUDDSKKLCVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-(5-bromopyridin-2-yl)-2,2-dimethylpropionamide (5.60 g, 21.8 mmol) in acetonitrile (20 ml) and triethylamine (5.49 ml) was treated with palladium acetate (177 mg, 0.8 mmol) and tri-o-tolylphosphine (795 mg, 2.6 mmol). The mixture was placed in a pressure reactor under 130 psig of ethylene pressure and heated at 85° C. for 18 hours. The reaction mixture was cooled, vented, diluted with ethyl acetate and filtered. The ethyl acetate solution was washed sequentially with dilute citric acid, water and brine and then dried over sodium sulfate. The dried solution was filtered and evaporated. Chromatography of the residue on silica gel, eluting with dichloromethane/ethyl acetate (24:1) afforded 3.92 g (88%) of the title product as an oil. 1H NMR (CDCl3): δ=8.21 (m, 2 H); 8.03 (br, 1 H); 7.76 (d of d, 1 H); 6.63 (d of d, 1 H); 5.71 (d, 1 H); 5.25 (d, 1 H); 1.29 (s, 9H). MS (Cl): m/z=205 (M+H+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
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5.49 mL
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solvent
Reaction Step One
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177 mg
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catalyst
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0 (± 1) mol
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

Tributyl(vinyl)stannane (50 g, 0.16 mol), Pd(Ph3P)4 (3.3 g, 2.9 mmol) and a catalytic amount of 2,6-t-butyl-4-methylphenol was added to a solution of N-(5-bromopyridin-2-yl)pivalamide (36 g, 0.14 mol) in toluene. The reaction mixture was heated at reflux for 48 h. The solvent was evaporated in vacuo and the residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether) to afford N-(5-vinylpyridin-2-yl)pivalamide (23 g, 80% yield). 1H NMR (CDCl3, 300 MHz) δ 8.24-8.20 (m, 2H), 8.02 (br s, 1H), 7.77 (dd, J=8.7 and 2.4, 1H), 6.65 (dd, J=17.7 and 10.8, 1H), 5.73 (d, J=17.7, 1H), 5.29 (d, J=10.8, 1H), 1.32 (s, 9H).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
2,6-t-butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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3.3 g
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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